N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(hydroxymethyl)phenyl]amino}acetamide
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Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(hydroxymethyl)phenyl]amino}acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyano group, a dimethylpropyl chain, and a phenylaminoacetamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(hydroxymethyl)phenyl]amino}acetamide typically involves multiple steps:
Formation of the Cyano Group: The initial step involves the introduction of the cyano group into the 1,2-dimethylpropyl chain. This can be achieved through a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide, under basic conditions.
Amination: The next step involves the formation of the phenylaminoacetamide moiety. This can be accomplished by reacting 3-(hydroxymethyl)aniline with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the corresponding amide.
Coupling Reaction: The final step involves coupling the cyano-substituted dimethylpropyl chain with the phenylaminoacetamide moiety. This can be achieved through a condensation reaction using a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions, such as temperature, pressure, and pH. Purification steps, such as recrystallization or chromatography, are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(hydroxymethyl)phenyl]amino}acetamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid using oxidizing agents, such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents, such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The phenylaminoacetamide moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(hydroxymethyl)phenyl]amino}acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential as a biochemical probe. Its ability to interact with biological macromolecules makes it useful for studying enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(hydroxymethyl)phenyl]amino}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, the cyano group may interact with active sites of enzymes, inhibiting their function. The phenylaminoacetamide moiety can form hydrogen bonds with biological macromolecules, affecting their conformation and activity. These interactions can lead to changes in cellular pathways, ultimately exerting the compound’s effects.
Comparison with Similar Compounds
N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(hydroxymethyl)phenyl]amino}acetamide can be compared with similar compounds, such as:
N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(hydroxymethyl)phenyl]amino}ethanamide: Similar structure but with an ethanamide moiety instead of acetamide. This compound may have different reactivity and biological activity.
N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(hydroxymethyl)phenyl]amino}propionamide: Contains a propionamide moiety, which may affect its chemical and biological properties.
N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(hydroxymethyl)phenyl]amino}butanamide: Features a butanamide moiety, potentially altering its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[3-(hydroxymethyl)anilino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-11(2)15(3,10-16)18-14(20)8-17-13-6-4-5-12(7-13)9-19/h4-7,11,17,19H,8-9H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWLGQLJFKQXHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CNC1=CC=CC(=C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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